molecular formula C22H29N3O5 B14760460 N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid

N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid

Cat. No.: B14760460
M. Wt: 415.5 g/mol
InChI Key: IDMGUTMIBJCFKO-BOXHHOBZSA-N
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Description

N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromeno-pyridinyl core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid typically involves multiple steps, including the formation of the chromeno-pyridinyl core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Chromeno-Pyridinyl Core: This step often requires the use of starting materials such as chromene derivatives and pyridine compounds. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the core structure.

    Functionalization: The introduction of the amino and acetamide groups is achieved through various chemical reactions, such as amination and acylation. Reagents like amines and acyl chlorides are commonly used in these steps.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogens, nucleophiles; reactions may require catalysts and specific solvents to achieve desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by blocking the active site or alter receptor function by binding to specific domains.

Properties

Molecular Formula

C22H29N3O5

Molecular Weight

415.5 g/mol

IUPAC Name

N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid

InChI

InChI=1S/C21H27N3O3.CH2O2/c1-13(2)9-21(4,22)12-27-16-5-6-17-18-8-20(24-14(3)25)23-10-15(18)11-26-19(17)7-16;2-1-3/h5-8,10,13H,9,11-12,22H2,1-4H3,(H,23,24,25);1H,(H,2,3)/t21-;/m0./s1

InChI Key

IDMGUTMIBJCFKO-BOXHHOBZSA-N

Isomeric SMILES

CC(C)C[C@@](C)(COC1=CC2=C(C=C1)C3=CC(=NC=C3CO2)NC(=O)C)N.C(=O)O

Canonical SMILES

CC(C)CC(C)(COC1=CC2=C(C=C1)C3=CC(=NC=C3CO2)NC(=O)C)N.C(=O)O

Origin of Product

United States

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